Tris HCl

Catalog No.
S704754
CAS No.
1185-53-1
M.F
C4H11NO3
M. Wt
121.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris HCl

CAS Number

1185-53-1

Product Name

Tris HCl

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C4H11NO3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)[NH3+])O.[Cl-]

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride
In water, 5.50X10+5 mg/L at 25 °C

Synonyms

2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride

Canonical SMILES

C(C(CO)(CO)N)O

Buffering and pH Control

Scientific Field: Biochemistry, Molecular Biology

Application Summary: Tris hydrochloride is primarily used in pH control and buffering. It allows researchers to create and maintain a stable pH environment, which is crucial for experiments involving enzymes, proteins, DNA, and RNA .

Methods of Application: Tris hydrochloride is added to the experimental solution to maintain a stable pH level. The amount added depends on the desired pH and the buffering capacity of Tris hydrochloride .

Results or Outcomes: The precise pH control ensures the reliability and reproducibility of experimental results .

Electrophoresis

Scientific Field: Biochemistry, Genetics

Application Summary: Tris hydrochloride is widely used in gel electrophoresis techniques, such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and agarose gel electrophoresis .

Methods of Application: Tris hydrochloride is used in the preparation of the gel and the running buffer. It helps separate biomolecules based on size and charge .

Results or Outcomes: Facilitates the analysis of DNA, RNA, and proteins .

Protein Purification

Scientific Field: Biochemistry, Biotechnology

Application Summary: In protein purification processes, Tris hydrochloride is often employed as a buffer to maintain the stability and functionality of proteins during various purification steps .

Methods of Application: Tris hydrochloride is added to the protein solution during the purification process. Its ability to maintain a constant pH is critical for preserving protein integrity .

Results or Outcomes: Ensures the stability and functionality of proteins during purification .

Enzyme Assays

Scientific Field: Biochemistry, Pharmacology

Application Summary: Tris hydrochloride is an essential component in enzyme assays, where precise pH control is necessary to accurately measure enzyme activity .

Methods of Application: Tris hydrochloride is used in the preparation of the reaction mixture in enzyme assays. This compound ensures that enzymatic reactions occur under optimal conditions .

Results or Outcomes: Yields reliable data on enzyme activity .

Biomolecular Interaction Research

Application Summary: Tris HCl is used to study the interactions between biological molecules, such as proteins and DNA .

Methods of Application: Tris HCl is used as a buffer in experiments studying biomolecular interactions. It maintains pH stability during the experiment .

Results or Outcomes: Facilitates the study of interactions between biological molecules .

Biochemical Assays

Scientific Field: Biochemistry

Application Summary: Tris hydrochloride finds applications in various biochemical assays, such as determining enzyme kinetics, studying enzymatic activity, and characterizing protein structures .

Methods of Application: Tris hydrochloride is used as a buffer in these assays. Its compatibility with a wide range of enzymes and proteins makes it a versatile choice for experimental setups .

Results or Outcomes: Enables the characterization of protein structures and the study of enzymatic activity .

DNA Gel Electrophoresis

Scientific Field: Molecular Biology

Application Summary: Tris HCl is a common buffer component in DNA gel electrophoresis, which can maintain pH stability during electrophoresis .

Methods of Application: Tris HCl is used as a buffer in the gel and running buffer during DNA gel electrophoresis .

Results or Outcomes: Facilitates the separation and analysis of DNA fragments .

Western Blotting

Application Summary: Tris HCl is used in Western blotting, a technique used to detect specific proteins in a sample .

Methods of Application: Tris HCl is used in the preparation of the gel and the transfer buffer in Western blotting .

Results or Outcomes: Enables the detection and analysis of specific proteins .

Polymerase Chain Reaction (PCR)

Scientific Field: Molecular Biology, Genetics

Application Summary: Tris HCl is used in PCR, a method used to amplify specific DNA sequences .

Methods of Application: Tris HCl is used in the preparation of the PCR reaction mix to maintain a stable pH .

Results or Outcomes: Facilitates the amplification of specific DNA sequences .

Determining Enzyme Kinetics

Application Summary: Tris HCl is used in biochemical assays to determine enzyme kinetics .

Methods of Application: Tris HCl is used as a buffer in these assays to maintain a stable pH .

Results or Outcomes: Provides reliable data on enzyme kinetics .

Studying Enzymatic Activity

Application Summary: Tris HCl is used in biochemical assays to study enzymatic activity .

Results or Outcomes: Provides reliable data on enzymatic activity .

Characterizing Protein Structures

Scientific Field: Biochemistry, Structural Biology

Application Summary: Tris HCl is used in biochemical assays to characterize protein structures .

Results or Outcomes: Enables the characterization of protein structures .

Cell Culture

Scientific Field: Cell Biology, Biotechnology

Application Summary: Tris HCl is used in cell culture media to maintain the pH and osmotic balance .

Methods of Application: Tris HCl is added to the cell culture media. The amount added depends on the specific requirements of the cells being cultured .

Results or Outcomes: Facilitates the growth and maintenance of cells in culture .

Immunohistochemistry

Scientific Field: Pathology, Molecular Biology

Application Summary: Tris HCl is used in immunohistochemistry, a technique used to visualize specific proteins in tissues .

Methods of Application: Tris HCl is used in the preparation of the buffer solutions used in immunohistochemistry .

Results or Outcomes: Enables the visualization and analysis of specific proteins in tissues .

Immunoassays

Scientific Field: Immunology, Clinical Laboratory Science

Application Summary: Tris HCl is used in immunoassays, tests that measure the presence or concentration of a substance in solutions that often contain a complex mixture of proteins .

Methods of Application: Tris HCl is used in the preparation of the reaction mixtures in immunoassays .

Results or Outcomes: Provides reliable data on the presence or concentration of specific substances .

Fluorescence Studies

Scientific Field: Biochemistry, Biophysics

Application Summary: Tris HCl is used in fluorescence studies, which are often used to study the structure and dynamics of proteins .

Methods of Application: Tris HCl is used as a buffer in these studies to maintain a stable pH .

Results or Outcomes: Facilitates the study of protein structure and dynamics .

Crystallography

Scientific Field: Structural Biology, Biochemistry

Application Summary: Tris HCl is used in crystallography, a method used to determine the atomic and molecular structure of a crystal .

Methods of Application: Tris HCl is used in the preparation of the solutions used in crystallography .

Results or Outcomes: Enables the determination of atomic and molecular structures .

Microscopy

Scientific Field: Cell Biology, Histology

Application Summary: Tris HCl is used in various microscopy techniques, such as electron microscopy and fluorescence microscopy .

Methods of Application: Tris HCl is used in the preparation of the solutions used in microscopy .

Results or Outcomes: Facilitates the visualization of cells and tissues .

Tris(hydroxymethyl)aminomethane, commonly referred to as Tris, is an organic compound with the molecular formula C4H11NO3\text{C}_4\text{H}_{11}\text{NO}_3. It is a white crystalline solid that is highly soluble in water. Tris is primarily used as a buffering agent in biochemical and molecular biology applications due to its ability to maintain a stable pH in solutions, particularly in the physiological range of pH 7 to 9. The compound has a pKa of approximately 8.07 at 25 °C, making it effective for buffering near biological conditions .

The buffering action of Tris HCl relies on the pKa of the Tris molecule. When the surrounding solution becomes acidic (pH lower than pKa), the unprotonated amine group in Tris can accept a proton, forming Tris-H⁺ and preventing a significant drop in pH. Conversely, in basic solutions (pH higher than pKa), Tris HCl can donate a proton from the amine group, neutralizing excess hydroxide ions (OH⁻) and preventing a drastic rise in pH []. This ability to maintain a stable pH environment is essential for optimal activity of many enzymes and biological molecules involved in various cellular processes.

  • Skin and Eye Irritation: Tris HCl can cause mild skin and eye irritation upon contact. Standard laboratory personal protective equipment (PPE) such as gloves, safety glasses, and lab coats should be worn while handling the compound.
  • Dust Inhalation: Inhalation of Tris HCl dust can irritate the respiratory tract. Use a fume hood when working with Tris HCl powder to minimize dust exposure.

Tris reacts with acids and bases, exhibiting typical behavior of amines. When Tris is mixed with hydrochloric acid, it forms Tris hydrochloride:

Tris+HClTris HCl\text{Tris}+\text{HCl}\rightarrow \text{Tris HCl}

This reaction is exothermic, with reported enthalpy values around -245.76 J/g under specific conditions . Tris can also undergo condensation reactions with aldehydes and complexation with metal ions, which can affect its buffering capacity and biological activity.

Tris can be synthesized through the condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation of the resulting nitro compound. This method allows for the production of high-purity Tris suitable for laboratory applications . The synthesis process typically involves multiple steps to ensure the removal of impurities and achieve desired purity levels.

Tris is widely utilized across various fields:

  • Biochemistry: As a buffer in electrophoresis and chromatography.
  • Molecular Biology: In TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers for nucleic acid separation.
  • Pharmaceuticals: As a component in formulations for drug delivery systems.
  • Medical: Used in treatments for metabolic acidosis.

Its low cost and effectiveness make it one of the most commonly used buffers in laboratory settings .

Studies have shown that Tris can interact with various ions and molecules in solution. For example, it can form complexes with metal ions such as magnesium and calcium, which may influence enzyme activity and stability . Moreover, Tris's buffering capacity can be affected by temperature variations; as temperature increases, the pH of Tris buffers tends to decrease slightly . This sensitivity necessitates careful control of experimental conditions when using Tris as a buffer.

Several compounds exhibit similar buffering properties or structural characteristics to Tris. Here are some notable examples:

Compound NameChemical FormulapKaUnique Features
2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tromethamine)C4H11NO3\text{C}_4\text{H}_{11}\text{NO}_38.07Used medically for metabolic acidosis; similar buffering capacity.
Phosphate Buffered Saline (PBS)Varies7.2 - 7.6Contains phosphate ions; commonly used in cell culture but less stable pH range.
Acetate BufferVaries4.75Effective at lower pH; not suitable for physiological conditions like Tris.
Glycine BufferC2H5NO2\text{C}_2\text{H}_5\text{NO}_29.6Useful at higher pH but less common than Tris; may interfere with protein studies.

Tris stands out due to its effective buffering range near physiological pH, low cost, and versatility across various biochemical applications . Its unique properties make it indispensable in laboratory settings compared to other buffers that may not provide the same stability or range.

Physical Description

Other Solid; Liquid
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]

Color/Form

Crystalline mass
WHITE, CRYSTALLINE POWDER

XLogP3

-2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

121.07389321 g/mol

Monoisotopic Mass

121.07389321 g/mol

Boiling Point

219-220 °C at 10 mm Hg

Heavy Atom Count

8

Taste

FAINT, SWEET, SOAPY TASTE

Odor

SLIGHT, CHARACTERISTIC ODOR

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxide/.

Melting Point

171-172 °C

UNII

023C2WHX2V

GHS Hazard Statements

Aggregated GHS information provided by 191 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 86 of 191 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 105 of 191 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention and correction of metabolic acidosis.
FDA Label

Therapeutic Uses

Buffers; Excipients
/Tromethamine is indicated/ for the prevention and correction of metabolic acidosis. /Included in US product label/
Metabolic Acidosis Associated with Cardiac Bypass Surgery. Tromethamine solution has been found to be primarily beneficial in correcting metabolic acidosis which may occur during or immediately following cardiac bypass surgical procedures. /Included in US product label/
Correction of Acidity of ACD Blood in Cardiac Bypass Surgery. It is well known that ACD blood is acidic and becomes more acidic on storage. Tromethamine effectively corrects this acidity. Tromethamine solution may be added directly to the blood used to prime the pump-oxygenator. When ACD blood is brought to a normal pH range the patient is spared an initial acid load. Additional tromethamine may be indicated during cardiac bypass surgery should metabolic acidosis appear. /Included in US product label/
For more Therapeutic Uses (Complete) data for TROMETHAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia.
Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes.
By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...

Vapor Pressure

0.000022 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1185-53-1

Absorption Distribution and Excretion

Tromethamine is substantially eliminated by the kidneys. ... Ionized tromethamine (chiefly as the bicarbonate salt) is rapidly and preferentially excreted in urine at a rate that depends on the infusion rate. The manufacturer states that urinary excretion continues over a period of 3 days; 75% or more appears in the urine after 8 hours. In some studies, 50-75% of an iv dose was recovered in urine within 24 hours, but another study reported recovery in healthy adults to be 64% and 77% after 2 and 3 days, respectively.
It is not known whether tromethamine is distributed in human milk.
Ionized tromethamine is excreted by kidney, so the effect is that of excretion of hydrogen ions. Elimination of drug from body is entirely by renal excretion. Excretion of tromethamine is accompanied by osmotic diuresis, since clinical doses of drug considerably add to osmolarity of glomerular filtrate.
In rats of different age (5 to 240 days old) the renal excretion of Trishydroxymethylaminomethane (THAM) was studied. In 5 and in 240 days old rats the renal excretion of THAM was slower than in rats of other age groups. Stimulation of diuresis by i.p. injection of mannitol, thiazide or by oral water load resulted in an increase in THAM excretion in 5 and in 240 days old rats. The renal excretion of THAM was also increased by repeated administration of THAM in all age groups, except in new born rats. Possible mechanisms of action are discussed.
The distribution of 14C labelled THAM (tris-hydroxymethylaminomethane) was determined between intra- and extracellular space of nephrectomized Sprague-Dawley rats as a function of time at constant plasma pH of 7.4. The following results were obtained: An equilibrium in the distribution of THAM between ECS and ICS will not occur before 6-12 hours after administration. This indicates that THAM permeates very slowly into the intracellular compartment, which is in contrast to the general assumption that it quickly diffuses into the intracellular space to restore the intracellular acidosis. THAM disappears from the extracellular space in a multiexponential fashion, indicating that it equilibrates with the different body tissues at largely variable rates. The equilibrium which occurs between both body compartments 6-12 hours after THAM application does not agree with the values which are expected for transfer of only the nonionised substance. At plasma pH 7.4 and a "mean whole body pHi" of 6.88, THAM is distributed with a distribution ratio of 4 (ICS/ECS), a value quite different from the value of 11 which would be expected for exclusive nonionic diffusion. Thus THAM is also transferred across the cell membrane in ionized form. These results indicate that the influx of THAM into the intracellular space is too slow (when compared to the renal elimination kinetics) to influence intracellular pH significantly by direct buffer action. Moreover, only a fraction of THAM enters the intracellular space in the nonionized form, thus reducing (to an even greater extent) the direct effect of THAM on the intracellular acid-base equilibrium.

Metabolism Metabolites

Tromethamine is not metabolized appreciably.

Wikipedia

Tris

Drug Warnings

Local reactions associated with administration of tromethamine may include local irritation and tissue inflammation or infection at the site of injection, a febrile response, chemical phlebitis, venospasm, hypervolemia, and iv thrombosis. The drug should be administered through a large needle or indwelling catheter to minimize venous irritation by the highly alkaline tromethamine solution. Extravasation may result in inflammation, necrosis, and sloughing of overlying skin. If perivascular infiltration occurs, tromethamine administration should be discontinued immediately. Infiltration of the affected area with 1% procaine hydrochloride, to which hyaluronidase has been added, will often reduce venospasm and also will dilute any tromethamine remaining in the tissues locally. Local infiltration of an alpha-adrenergic blocking agent, such as phentolamine mesylate, into the vasospastic area has been recommended. If necessary, nerve block of autonomic fibers to the affected area may be performed.
Transient decreases in blood glucose concentration may occur during administration of tromethamine. When larger than recommended doses are used or when administration is too rapid, hypoglycemia may persist for several hours after the drug is discontinued.
Tromethamine should be slowly administered and in amounts sufficient only to correct the existing acidosis, in order to avoid overdosage and alkalosis. Determinations of blood glucose concentrations should be frequently performed during and following therapy.
Respiratory depression may occur in patients receiving large doses of tromethamine, as a result of increased blood pH and reduced carbon dioxide concentrations, and in those with chronic hypoventilation or those receiving other drugs that depress respiration. Dosage must be carefully adjusted so that blood pH does not increase above normal, and facilities for providing mechanical ventilation should be readily available during administration of tromethamine. Tromethamine may be used in conjunction with mechanical ventilatory support if respiratory acidosis is present concomitantly with metabolic acidosis.
For more Drug Warnings (Complete) data for TROMETHAMINE (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Buffering
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

... Prepared by reduction of tris(hydroxymethyl)nitromethane.
May be prepared by reducation or catalytic hydrogenation of the corresponding nitro compd. ... Preparation by by electrolytic reduction: McMillan, US patent 2485982 (1949 to Comm Solvents Corp)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-: ACTIVE

Analytic Laboratory Methods

ELECTROPHORESIS.
Analyte: tromethamine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: tromethamine; matrix: chemical identification; procedure: reaction with salicylaldehyde and glacial acetic acid produces a yellow color
Analyte: tromethamine; matrix: chemical identification; procedure: reaction with ceric ammonium nitrate in nitric acid produces color change from light yellow to orange
For more Analytic Laboratory Methods (Complete) data for TROMETHAMINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

GC METHOD FOR QUANTITATIVE DETERMINATION OF TRIS(HYDROXYMETHYL)AMINOMETHANE IN PLASMA.
Analyte: tromethamine; matrix: blood (plasma, dried), amniotic fluid, cerebrospinal fluid, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
Analyte: tromethamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of detection: 282 ng/mL
Analyte: tromethamine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 460 nm (excitation) and 532 nm (emission); limit of quantitation: 5 ug/mL (urine); 1 ug/mL (plasma)

Storage Conditions

Tromethamine injection should be stored at 20-25 °C; freezing should be avoided. Unused portions of tromethamine solution should be discarded.

Stability Shelf Life

Stable in light and air

Dates

Modify: 2023-08-15

Jagus, R. 1987. Meth. Enzymol. 152 : 296-304. PMID: 3657575


Wallace, D.M. 1987. Meth. Enzymol. 152 : 33-41. PMID: 2443801


Kinoshita, T., et al. 2006. Acta Crystallogr. Sect. F Struct. Biol. Cryst. Commun. 62: 623-626. PMID: 16820677


Gillespie, J.S., et al. 1976. J. Physiol. 259: 561-573. PMID: 182965



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